N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine

Epoxy hybrid coatings Cross-link density Corrosion protection

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine (CAS 820252-08-2) is a custom-synthesis, trifunctional organosilane featuring a single hydrolyzable trimethoxysilyl group and two pendant oxirane (epoxide) moieties tethered through a tertiary amine bridge. Its architecture – combining nucleophilic amine, electrophilic epoxide, and inorganic‑binding silane domains – places it at the intersection of aminosilane coupling agents and epoxy‑functional cross-linkers.

Molecular Formula C14H29NO5Si
Molecular Weight 319.47 g/mol
CAS No. 820252-08-2
Cat. No. B12537074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine
CAS820252-08-2
Molecular FormulaC14H29NO5Si
Molecular Weight319.47 g/mol
Structural Identifiers
SMILESCO[Si](CCCN(CCC1CO1)CCC2CO2)(OC)OC
InChIInChI=1S/C14H29NO5Si/c1-16-21(17-2,18-3)10-4-7-15(8-5-13-11-19-13)9-6-14-12-20-14/h13-14H,4-12H2,1-3H3
InChIKeyQLBZDPQWUSWPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine (CAS 820252-08-2) – Procurement-Relevant Chemical and Functional Profile


N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine (CAS 820252-08-2) is a custom-synthesis, trifunctional organosilane featuring a single hydrolyzable trimethoxysilyl group and two pendant oxirane (epoxide) moieties tethered through a tertiary amine bridge . Its architecture – combining nucleophilic amine, electrophilic epoxide, and inorganic‑binding silane domains – places it at the intersection of aminosilane coupling agents and epoxy‑functional cross-linkers. The compound typically requires custom manufacture at >98% purity and is procured for advanced hybrid material synthesis where conventional mono‑functional silanes cannot deliver the requisite cross-link density or interfacial adhesion .

Why Generic Epoxide- or Amine-Terminated Silanes Cannot Replace 820252-08-2 Without Compromising Formulation Performance


The compound’s dual epoxide functionality, distributed from a single anchoring trialkoxysilyl group, enables a distinctly higher cross-link density compared to conventional mono‑epoxy silanes such as γ-glycidoxypropyltrimethoxysilane (GPTMS) or mono‑amine silanes like 3-aminopropyltrimethoxysilane (APTMS) [1]. In epoxy‑silane hybrid coatings, amine‑bearing silanes have been shown to produce denser, better cross‑linked networks because the amine participates in glycidyl ring‑opening, while bis‑silane systems lacking epoxy groups phase‑separate and form heterogeneous interphases [1]. Substituting 820252-08-2 with a simple hydrolysable silane fused silica, a mono‑epoxy alkoxysilane, or a bis‑alkoxysilane will therefore reduce cross-link functionality by at least one reactive site and alter the homogeneity of the resulting polymer network, potentially affecting adhesion, moisture resistance, and mechanical integrity [1][2].

820252-08-2 Comparative Performance Data: Evidence That Informs Scientific Selection


Cross-Link Density Advantage of Bis‑Epoxy over Mono‑Epoxy Silanes in Epoxy‑Hybrid Networks

Hybrid epoxy‑silane coatings incorporating amino‑functional silanes achieve approximately 50% higher cross‑link density than unmodified epoxy controls, as revealed by 29Si‑ and 13C‑NMR detection of new C–O–Si bonds [1]. While GPTMS provides one reactive epoxide per silane molecule, the bis‑epoxy architecture of 820252-08-2 theoretically doubles the organic cross‑linking functionality available for covalent integration into an epoxy matrix, and the tertiary amine center further catalyses oxirane ring‑opening, corroborating the denser network morphology observed for amine‑containing silanes in independent studies [1].

Epoxy hybrid coatings Cross-link density Corrosion protection

Interfacial Adhesion Enhancement in Boron Nitride–Epoxy Composites Using a Bis‑Epoxy Silane

A structurally homologous bio‑based bis‑epoxy silane (SiE2PG) improved interfacial adhesion between boron nitride (BN) and epoxy resin by chemically bonding to both phases, which resulted in a 15 % increase in composite thermal conductivity relative to the silane‑free control and enabled an ultra‑low coefficient of thermal expansion [1]. By analogy, the dual epoxide termini of 820252-08-2 are expected to provide equivalent bifunctional interphase bridging when compounded with inorganic fillers such as BN or silica, outperforming mono‑epoxy silanes that can only bind the filler surface and require an additional coupling partner for polymer attachment [1].

Thermal interface materials Boron nitride composites Interfacial adhesion

Amine‑Silane Superiority Over Non‑Functional Bis‑Silanes in Epoxy Coating Morphology and Stability

In a head‑to‑head comparison of γ‑aminopropyltrimethoxysilane (γ‑APS) and bis‑1,2‑[triethoxysilyl]ethane (BTSE) incorporated into epoxy coatings, the amine‑containing silane produced a homogeneous, single‑phase film, whereas the non‑amine bis‑silane underwent macroscopic phase separation [1]. The amine‑silane coating also exhibited a measurable self‑healing effect during salt‑water immersion, attributed to enhanced ordering of functional groups [1]. Because 820252-08-2 contains a central tertiary amine, it is categorically closer to γ‑APS than to BTSE, and is projected to deliver the same miscibility and network‑ordering benefits while adding two reactive epoxide ends for covalent integration.

Epoxy‑silane coatings Phase separation Self‑healing coatings

High-Value Application Scenarios Where 820252-08-2’s Unique Architecture is Indicated


Single-Component Cross-Linker for Epoxy‑Hybrid Anti‑Corrosion Primers Requiring Self‑Healing Functionality

In aerospace‑ or marine‑grade epoxy‑silane superprimers, 820252-08-2 can serve as a reactive diluent and cross‑linking agent. The tertiary amine catalyses oxirane ring‑opening while the two pendant epoxide groups covalently integrate into the epoxy matrix, increasing cross‑link density and imparting the self‑healing behaviour observed for amine‑silane hybrids [1]. The single trimethoxysilyl anchor bonds to the metal oxide surface without the phase‑separation risk associated with bis‑silane analogues [1].

Interfacial Coupling Agent for High‑Thermal‑Conductivity Boron Nitride– or Silica‑Filled Epoxy Composites

For electronic encapsulation and thermal‑interface materials, 820252-08-2 provides a molecular bridge between the inorganic filler and the epoxy matrix. Bis‑epoxy silanes of this class have been shown to raise composite thermal conductivity by ~15 % while suppressing the coefficient of thermal expansion [1]. The compound’s tertiary amine may additionally contribute to filler dispersion stability, improving processing and end‑use reliability.

Reactive Intermediate for Polysilsesquioxane‑Based CO₂‑Adsorbent Monoliths with Enhanced Amine Loading

Bridged polysilsesquioxanes prepared from bis‑silyl amines exhibit the highest surface amino‑group concentrations for post‑combustion CO₂ capture [1]. By using 820252-08-2 as a co‑monomer, researchers can introduce reactive epoxide handles that allow post‑synthesis functionalisation with additional amine‑ or hydroxyl‑containing species, further tuning the adsorbent’s capacity and selectivity. This dual‑reactivity approach is not feasible with inert‑ended bis‑silane precursors [1].

Textile and Fibre Sizing for Enhanced Epoxy‑Matrix Composite Interlaminar Shear Strength

Copolymers of epoxy compounds and amino silanes have been patented for textile treatments that improve the interfacial adhesion between reinforcing fibres and epoxy resins [1]. By applying 820252-08-2 as a fibre sizing component, both silane‑to‑fibre and epoxide‑to‑matrix bonding are accomplished in a single treatment step, potentially increasing interlaminar shear strength more efficiently than conventional two‑component silane systems.

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